2-(1-Piperazinyl)-phenol Dihydrochloride

Description

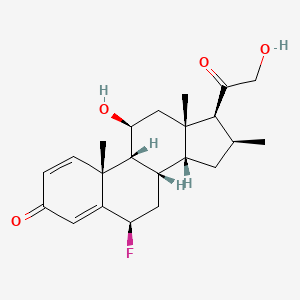

Structure

3D Structure

Properties

Molecular Formula |

C22H29FO4 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(6R,8S,9R,10R,11S,13S,14R,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13-,14+,16+,17-,19+,20-,21-,22-/m0/s1 |

InChI Key |

GAKMQHDJQHZUTJ-MKOACCBBSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2-(1-Piperazinyl)-phenol Dihydrochloride

The following technical guide is structured to serve as a definitive reference for 2-(1-Piperazinyl)-phenol dihydrochloride , bridging the gap between fundamental chemical properties and high-level medicinal chemistry applications.

CAS: 211304-63-1 | Formula: C₁₀H₁₄N₂O · 2HCl | M.W.: 251.15 g/mol

Executive Summary

2-(1-Piperazinyl)-phenol dihydrochloride (often abbreviated as 2-HPP · 2HCl) is a high-value heterocyclic intermediate and a biologically active metabolite belonging to the phenylpiperazine class. Unlike its free base counterpart (CAS 1011-17-2), the dihydrochloride salt offers superior stability, water solubility, and crystallinity, making it the preferred form for solid-phase handling in drug development.

This compound serves two critical roles in pharmaceutical science:

-

Privileged Scaffold: It acts as a core pharmacophore for serotonin (5-HT) and dopamine receptor modulators (e.g., antipsychotics, anxiolytics).

-

Metabolic Marker: It is the primary O-demethylated metabolite of several 2-methoxyphenylpiperazine drugs (e.g., enciprazine), serving as a biomarker for cytochrome P450 activity.

Chemical Identity & Physical Profile[1][2][3][4][5]

The stability of the dihydrochloride salt arises from the protonation of both nitrogen atoms in the piperazine ring, suppressing oxidation and polymerization prone to the free amine.

| Property | Specification |

| IUPAC Name | 2-(Piperazin-1-yl)phenol dihydrochloride |

| Common Synonyms | 1-(2-Hydroxyphenyl)piperazine 2HCl; 2-HPP dihydrochloride |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water, MeOH; Sparingly soluble in EtOH; Insoluble in Et₂O, Hexane |

| Melting Point | 280–285 °C (dec.)[1] |

| Hygroscopicity | Moderate (Requires desiccant storage) |

| pKa (Calculated) | ~8.5 (Piperazine N1), ~5.4 (Piperazine N4), ~9.8 (Phenol) |

Synthetic Pathways & Manufacturing[7]

The synthesis of 2-HPP · 2HCl requires precise control over cyclization kinetics to prevent polymerization. The most robust industrial route involves the condensation of 2-aminophenol with bis(2-chloroethyl)amine.

Pathway Visualization (Graphviz)

Figure 1: Industrial synthesis route converting 2-aminophenol to the stable dihydrochloride salt.

Critical Process Parameters (CPP)

-

Stoichiometry: A slight excess of the bis(2-chloroethyl)amine (1.1 eq) ensures complete conversion of the aminophenol.

-

Solvent Choice: n-Butanol is preferred for the cyclization step due to its high boiling point (117°C), which drives the reaction kinetics without requiring pressurized vessels.

-

Salt Formation: The use of anhydrous HCl gas in ethanol is superior to aqueous HCl. Aqueous methods often yield the monohydrochloride or hydrates, which are sticky and difficult to dry.

Medicinal Chemistry: The "Privileged Structure"

2-(1-Piperazinyl)-phenol is a classic example of a privileged structure —a molecular framework capable of providing useful ligands for more than one receptor.

Mechanism of Action & Binding

The ortho-hydroxyl group is crucial for receptor affinity. It often acts as a hydrogen bond donor/acceptor within the binding pocket of 5-HT1A or D2 receptors.

-

5-HT1A Receptor: Acts as a partial agonist. The protonated piperazine nitrogen forms an ionic bond with Asp116 (in 5-HT1A models).

-

Metabolic Significance: Drugs containing a 2-methoxyphenylpiperazine moiety (e.g., Enciprazine) are metabolized via O-demethylation by CYP2D6 to form 2-HPP. This metabolite often retains significant biological activity, contributing to the drug's overall pharmacological profile.

Biological Pathway Diagram

Figure 2: Metabolic generation and pharmacodynamic activity of the 2-HPP scaffold.

Experimental Protocols

Protocol A: Conversion of Free Base to Dihydrochloride

Rationale: Commercial sources often supply the free base (CAS 1011-17-2). For precise biological assays, the dihydrochloride salt is required to ensure accurate molarity and solubility.

Materials:

-

2-(1-Piperazinyl)phenol (Free Base), 10.0 g (56.1 mmol)

-

Ethanol (Absolute), 100 mL

-

HCl (4M in Dioxane) or HCl gas

-

Diethyl ether (Precipitation agent)

Procedure:

-

Dissolution: Dissolve 10.0 g of the free base in 60 mL of absolute ethanol. Slight warming (40°C) may be required.[2]

-

Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise add 30 mL of 4M HCl in Dioxane (120 mmol, ~2.1 eq) under vigorous stirring.

-

Observation: A white precipitate should begin to form immediately.

-

-

Precipitation: Stir for 30 minutes at 0°C. If the suspension is too thick, add 20 mL of diethyl ether to complete precipitation.

-

Isolation: Filter the solid through a sintered glass funnel.

-

Washing: Wash the filter cake twice with cold diethyl ether (2 x 20 mL) to remove excess acid and organic impurities.

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

-

Yield: Expect ~13.5 g (95%).

-

Validation: Check melting point (should be >280°C dec).

-

Protocol B: HPLC Analysis (Self-Validating System)

Rationale: Phenylpiperazines are basic. Standard C18 columns often show tailing. This protocol uses a chaotic modifier (TFA) to sharpen peaks.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (amide/amine backbone) and 280 nm (phenol ring).

-

Retention Time: Expect 2-HPP to elute early (~3-5 min) due to high polarity.

Analytical Characterization

To confirm the identity of CAS 211304-63-1, compare experimental data against these reference standards.

1. Proton NMR (D₂O, 400 MHz):

-

Note: In D₂O, the phenolic -OH and amine -NH protons exchange and are not visible.

-

δ 6.90–7.30 ppm (m, 4H): Aromatic protons (characteristic 1,2-disubstitution pattern).

-

δ 3.40–3.60 ppm (m, 8H): Piperazine ring protons. Unlike the free base (which shows two triplets), the salt form often shows a broadened singlet or merged multiplets due to rapid conformational flipping and positive charge delocalization.

2. Mass Spectrometry (ESI+):

-

m/z: 179.1 [M+H]⁺ (Base peak corresponding to the free cation).

-

Diagnostic: Absence of m/z 193 (Methylated impurity) confirms purity.

Safety & Handling (MSDS Highlights)

Hazard Classification:

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

-

Skin/Eye Irritation: Category 2/2A.

Handling Precautions:

-

Dust Hazard: The dihydrochloride salt is a fine powder. Use a localized exhaust hood to prevent inhalation.

-

Storage: Hygroscopic. Store in a tightly sealed container with desiccant at room temperature. Long-term storage under inert gas (Argon) is recommended to prevent phenolic oxidation (pinking).

References

-

National Center for Advancing Translational Sciences (NCATS). 2-(1-Piperazinyl)phenol (Inxight Drugs). Retrieved from [Link]

-

Caccia, S., et al. (1985).[3] "1-Aryl-piperazines as active metabolites of drugs with an aryl-piperazine side-chain." Journal of Pharmacy and Pharmacology. (Referenced context: Metabolic pathways of phenylpiperazines).

Sources

2-(Piperazin-1-yl)phenol dihydrochloride molecular weight and formula

The following technical guide is structured as an advanced monograph for researchers and drug development professionals. It prioritizes high-fidelity chemical data, synthetic logic, and application-specific insights.

Executive Summary

2-(Piperazin-1-yl)phenol dihydrochloride is a critical piperazine-derived scaffold used in medicinal chemistry, particularly within the central nervous system (CNS) therapeutic space. It serves as a key intermediate for the synthesis of serotonin modulators and is a known degradation impurity of the antidepressant Vortioxetine .

This guide defines its physicochemical identity, synthetic routes, and quality control parameters, providing a robust reference for laboratory application.

Part 1: Physicochemical Identity

The precise characterization of the dihydrochloride salt is essential for stoichiometric accuracy in reaction planning and formulation. Unlike the free base, the dihydrochloride salt offers enhanced aqueous solubility and stability, though it introduces hygroscopicity that requires specific handling.

Core Chemical Data[1]

| Parameter | Specification | Notes |

| Compound Name | 2-(Piperazin-1-yl)phenol dihydrochloride | Also known as 1-(2-Hydroxyphenyl)piperazine dihydrochloride.[1] |

| CAS Number (2HCl) | 667864-86-0 | Specific to the dihydrochloride salt [1].[1] |

| CAS Number (Free Base) | 1011-17-2 | Used for the parent neutral molecule. |

| Molecular Formula | C₁₀H₁₆Cl₂N₂O | Derived from C₁₀H₁₄N₂O (Free Base) + 2HCl. |

| Molecular Weight | 251.15 g/mol | Free Base (178.23) + 2 × HCl (36.46). |

| Appearance | Off-white to beige crystalline solid | Color may darken upon oxidation of the phenol moiety. |

| Solubility | High in Water, DMSO, Methanol | Low solubility in non-polar solvents (DCM, Hexane). |

| Stoichiometry | 1:2 (Base : Acid) | Both piperazine nitrogens are protonated. |

Structural Visualization

The following diagram illustrates the connectivity and protonation sites of the molecule.

Part 2: Synthetic Pathways & Process Chemistry[4]

For research applications requiring high purity (>98%), the synthesis must avoid the formation of regioisomers (para-substitution) and bis-arylated byproducts.

Preferred Route: Buchwald-Hartwig Cross-Coupling

While classical nucleophilic aromatic substitution (SNAr) using 2-chlorophenol is possible, it often requires harsh conditions that degrade the phenolic moiety. The Buchwald-Hartwig amination is the superior method for the "Senior Scientist" toolkit, offering mild conditions and high regioselectivity.

Protocol Logic

-

Starting Materials: 2-Bromophenol (or 2-Iodophenol) and excess Piperazine.

-

Catalyst System: Pd(OAc)₂ with BINAP or Xantphos ligands ensures efficient coupling at the sterically hindered ortho position.

-

Base: Sodium tert-butoxide (NaOtBu) is standard, but weaker bases (Cs₂CO₃) may be used to protect the phenol.

-

Salt Formation: The free base is isolated and treated with anhydrous HCl in dioxane/ether to precipitate the dihydrochloride.

Synthetic Workflow Diagram

Part 3: Applications in Drug Discovery

Impurity Profiling (Vortioxetine)

2-(Piperazin-1-yl)phenol is a known degradation product and process impurity (Impurity 46) of Vortioxetine (Trintellix), a multimodal antidepressant [2].

-

Mechanism: Cleavage of the sulfide linker in Vortioxetine or incomplete reaction during the synthesis of the bi-aryl core can yield this phenol derivative.

-

Regulatory Impact: In GMP manufacturing, this compound must be monitored using HPLC to ensure it remains below the ICH Q3B qualification threshold (typically <0.15%).

Pharmacophore Scaffold

The ortho-hydroxyphenylpiperazine motif is a "privileged scaffold" in CNS drug design.

-

Receptor Affinity: It mimics the endogenous neurotransmitter structure, showing high affinity for 5-HT1A and D2-like dopamine receptors [3].

-

Library Design: It is frequently used as a building block to synthesize "long-chain arylpiperazines" (LCAPs), a class of compounds investigated for antipsychotic and anxiolytic activity.

Part 4: Quality Control & Handling

Analytical Validation

To verify the identity and purity of the dihydrochloride salt, use the following orthogonal methods:

-

¹H-NMR (DMSO-d₆):

-

Look for the diagnostic ortho-substituted aromatic pattern (4 protons, multiplet 6.8–7.2 ppm).

-

Piperazine protons will appear as two broad triplets or multiplets around 3.0–3.5 ppm, shifted downfield due to protonation.

-

Exchangeable protons (OH, NH₂⁺) will be broad singlets, often >9 ppm.

-

-

HPLC (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA or Formic Acid. (Acidic modifier is crucial to prevent peak tailing of the basic piperazine).

-

Detection: UV at 210 nm and 280 nm (Phenol absorption).

-

Handling & Safety Procedures

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at -20°C. Weigh quickly in a controlled environment to prevent water uptake, which alters the effective molecular weight.

-

Acidity: Solutions of the dihydrochloride will be acidic (pH ~1-2). Neutralize with bicarbonate if using in biological assays to prevent false positives due to pH effects.

-

Safety (GHS):

-

H314: Causes severe skin burns and eye damage (due to acidity and phenolic nature).

-

H302: Harmful if swallowed.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

-

References

-

Alfa Omega Pharma. (2024). Vortioxetine Impurities and Degradation Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70530, 2-(1-Piperazinyl)phenol. Retrieved from [Link]

Sources

Serotonin 5-HT1A receptor binding affinity of phenylpiperazines

An In-depth Technical Guide to the Serotonin 5-HT1A Receptor Binding Affinity of Phenylpiperazines

Executive Summary

The serotonin 1A (5-HT1A) receptor, a key G-protein coupled receptor (GPCR) in the central nervous system, is a primary target for therapeutic agents developed for anxiety, depression, and other neuropsychiatric disorders.[1] Phenylpiperazine derivatives represent a versatile and extensively studied class of compounds that exhibit a wide range of affinities for this receptor.[2][3] This technical guide provides a comprehensive overview for researchers and drug development professionals on the principles and methodologies for determining the binding affinity of phenylpiperazine ligands to the 5-HT1A receptor. We delve into the causality behind experimental design, present a self-validating protocol for the radioligand binding assay, summarize quantitative binding data, and explore the critical structure-activity relationships (SAR) that govern ligand-receptor interactions. Furthermore, this guide illustrates the downstream signaling consequences of receptor activation, providing a holistic view from molecular interaction to cellular response.

The 5-HT1A Receptor: A Critical Neuropharmacological Target

The 5-HT1A receptor is the most widespread of all serotonin receptor subtypes, with high densities in key brain regions such as the hippocampus, cerebral cortex, amygdala, and raphe nuclei.[4][5] It functions as both a postsynaptic heteroreceptor in regions innervated by serotonin and as a somatodendritic autoreceptor on serotonin neurons themselves.[6] This dual role allows it to powerfully modulate the entire serotonin system.[7] As a GPCR coupled to inhibitory G-proteins (Gi/Go), its activation typically leads to hyperpolarization and a reduction in neuronal firing rate.[4] This mechanism is central to its involvement in mood, cognition, and anxiety, making it a valuable target for drug discovery.[1][8]

Phenylpiperazine-based compounds, such as the anxiolytic buspirone and the antipsychotic aripiprazole, are cornerstone examples of successful drugs targeting the 5-HT1A receptor, highlighting the therapeutic potential of this chemical scaffold.[2] Understanding the precise binding affinity of novel phenylpiperazine derivatives is the foundational first step in developing next-generation therapeutics with improved efficacy and selectivity.

Quantifying the Ligand-Receptor Interaction: The Radioligand Binding Assay

The gold-standard method for determining the affinity of a test compound for a specific receptor is the competitive radioligand binding assay. This technique relies on the principle of competition between a radiolabeled ligand (a molecule with a radioactive isotope) and an unlabeled test compound for a finite number of receptor sites.

Causality in Experimental Design: The trustworthiness of a binding assay hinges on its design. Key choices include:

-

Receptor Source: Membranes from cells stably transfected with the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) are preferred.[9][10] This provides a high concentration of the target receptor in a clean, reproducible system, minimizing interference from other receptor subtypes.

-

Radioligand Selection: The ideal radioligand has high affinity and selectivity for the target receptor. For the 5-HT1A receptor, [³H]-8-OH-DPAT is a commonly used agonist radioligand due to its high affinity and specificity.[9][11][12]

-

Defining Non-Specific Binding: Not all radioligand binding is to the receptor of interest; some binds non-specifically to the filter, lipids, or other proteins. To quantify this, a saturating concentration of a known, non-radioactive ligand (e.g., 10 µM Serotonin) is used to block all specific receptor sites.[9][11] Any remaining radioactivity is considered non-specific and must be subtracted from all other measurements to yield specific binding.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the logical flow of a competitive binding experiment.

Caption: Workflow for a 5-HT1A competitive radioligand binding assay.

Step-by-Step Protocol for 5-HT1A Receptor Binding Assay

This protocol is a synthesized representation of standard methodologies.[9][11][13]

-

Membrane Preparation: a. Thaw frozen aliquots of cell membranes expressing the human 5-HT1A receptor on ice. b. Homogenize the membranes in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9] c. Determine the protein concentration using a standard method like the Bradford or BCA assay.[11] d. Dilute the membrane preparation in assay buffer to a final concentration of approximately 10-20 µg of protein per well.[9]

-

Assay Plate Setup: a. Use a 96-well microplate for the assay. b. Add 50 µL of assay buffer for "Total Binding" wells. c. Add 50 µL of a high concentration of a standard ligand (e.g., 10 µM Serotonin) for "Non-Specific Binding" (NSB) wells.[9] d. Add 50 µL of the phenylpiperazine test compounds at various concentrations (typically a serial dilution) to the remaining wells.

-

Radioligand Addition: a. Add 50 µL of the radioligand solution (e.g., [³H]-8-OH-DPAT at a final concentration of ~1.0 nM) to all wells.[9][11]

-

Incubation: a. Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction.[9] b. Cover the plate and incubate for 60 minutes at 27-30°C with gentle agitation to allow the binding to reach equilibrium.[9][13]

-

Termination and Filtration: a. Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) that have been pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[11][13] The PEI treatment reduces non-specific binding of the positively charged radioligand to the negatively charged glass filter. b. Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[11][13]

-

Counting and Data Analysis: a. Dry the filters and place them in scintillation vials with a scintillation cocktail, or use a solid scintillator.[9] b. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. c. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a non-linear regression curve (log[inhibitor] vs. response). d. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Binding Affinity of Key Phenylpiperazine Derivatives

The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the 5-HT1A receptor binding affinities for a selection of phenylpiperazine derivatives reported in the literature.

| Compound Name/Reference | Phenyl Ring Substitution | N4-Alkyl Chain & Terminal Group | 5-HT1A Ki (nM) |

| Reference Compounds | |||

| 8-OH-DPAT | Dihydroxyphenyl (part of aminotetralin structure) | - | 0.25[14] |

| Buspirone | Pyrimidinyl | Butyl spiro-imide | ~19 |

| (2-Methoxyphenyl)piperazines | |||

| Compound 2f [15] | 2-Methoxy | Butyl-norbornane amide | 0.12[15] |

| Compound 2a [15] | 2-Methoxy | Butyl-bicyclo[3.3.0]octane amide | 0.14[15] |

| Adamantane Derivative 8 [2] | 2-Methoxy | Propyl-adamantanamine | 1.2[2] |

| Coumarin Derivatives | |||

| Compound 7 [14] | 2-Chlorophenyl | Butoxy-6-acetyl-4-methylcoumarin | 0.57[14] |

| Compound 4 [14] | 3-Bromophenyl | Butoxy-6-acetyl-4-methylcoumarin | 0.78[14] |

| Tetralinylalkylpiperazines | |||

| Compound 2a [16] | Unsubstituted Phenyl | Propyl-5-methoxytetralin-1-yl | 0.50 (IC50)[16] |

| Pyrimido[2,1-f]theophyllines | |||

| Compound 5 [17] | 2-Methoxyphenyl | Butyl-theophylline derivative | 0.5[17] |

| Compound 6 [17] | 3-Chlorophenyl | Butyl-theophylline derivative | 8.8[17] |

Note: Ki values can vary between studies due to differences in experimental conditions (e.g., radioligand, tissue preparation, buffer composition).

Structure-Activity Relationships (SAR) of Phenylpiperazines

The affinity of a phenylpiperazine derivative for the 5-HT1A receptor is profoundly influenced by its chemical structure. SAR studies reveal key pharmacophoric features.[18]

Caption: The Gi/o-coupled signaling cascade of the 5-HT1A receptor.

Beyond the canonical pathway, 5-HT1A receptor activation has further consequences:

-

GIRK Channel Activation: The Gβγ subunit, dissociated from Gαi, directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels. [6][7]This leads to an efflux of potassium ions, hyperpolarizing the neuron and contributing to the overall inhibitory effect.

-

MAPK/Akt Pathway Modulation: Evidence suggests that 5-HT1A receptors can also couple to other signaling pathways, such as the MAPK and Akt pathways, which are involved in neurogenesis, cell survival, and synaptic plasticity. [8][19]This non-canonical signaling may underlie the long-term therapeutic effects of 5-HT1A-targeting drugs.

Conclusion and Future Directions

The phenylpiperazine scaffold remains a remarkably fruitful starting point for the design of novel 5-HT1A receptor ligands. A thorough understanding and precise quantification of binding affinity, achieved through robust and well-controlled radioligand binding assays, is the bedrock of any successful drug discovery program targeting this receptor. Structure-activity relationship studies have provided a clear roadmap for chemists to rationally design compounds with high affinity, while ongoing research into the diverse signaling pathways of the 5-HT1A receptor continues to unveil new therapeutic possibilities. Future efforts will likely focus on developing biased agonists—ligands that selectively activate certain downstream pathways (e.g., G-protein vs. arrestin pathways)—to isolate desired therapeutic effects and minimize side effects, further refining the clinical utility of targeting this critical neuroreceptor.

References

-

5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., & Sanz, A. M. (1998). Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 41(23), 4448-4456. [Link]

-

Kruse, C. G., ter Laak, A. M., van der Heijden, J. A., van Hes, R., & Timmerman, H. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. Journal of Medicinal Chemistry, 37(20), 3362-3370. [Link]

-

What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? (2018). Frontiers in Cellular Neuroscience, 12, 239. [Link]

-

Albert, P. R. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45. [Link]

-

Neuronal signaling of the 5-HT1A autoreceptor. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Sanz, A. M., & Rosado, M. L. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

-

5-HT1A Receptors in Psychopharmacology. (2014). Psychopharmacology Institute. Retrieved March 4, 2026, from [Link]

-

5-HT1A receptor. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

-

Di-Leo, A., Gnoni, A., Fantini, M., De-Vitis, V., & Catto, M. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 8(24), 3567-3570. [Link]

-

Orjales, A., Labeaga, L., Corcóstegui, R., Innerárity, A., & Berisa, A. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(8), 1273-1277. [Link]

-

López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Sanz, A. M., & Rosado, M. L. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

-

Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. (1997). American Chemical Society. Retrieved March 4, 2026, from [Link]

-

Orjales, A., Labeaga, L., Corcóstegui, R., Innerárity, A., & Berisa, A. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273-1277. [Link]

-

Szőllősi, D., Káncz, Á., Gáti, T., & Kurdi, R. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine. Molbank, 2022(2), M1382. [Link]

-

Ostrowska, K., Olejarz-Maciej, A., & Kłopotowski, Ł. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1438. [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 4, 2026, from [Link]

-

Pytliak, M., Vargova, V., Mechirova, V., & Felsoci, M. (2011). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Physiological Research, 60(1), 15-25. [Link]

-

Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Malec, D., & Karczmarz, A. (2005). Synthesis and 5-HT1A/5-HT2A activity of some butyl analogs in the group of phenylpiperazine alkyl pyrimido[2,1-f]theophyllines. Pharmacological Reports, 57, 239-245. [Link]

-

5-Hydroxytryptamine receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 4, 2026, from [Link]

-

Choudhary, M., Jain, S., & Singh, S. (2023). Structural studies of serotonin receptor family. Frontiers in Molecular Biosciences, 10, 1279184. [Link]

-

Gant, T. G., Harris, L. S., & Micheli, F. (2021). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemistryOpen, 10(1), 74-87. [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). DARU Journal of Pharmaceutical Sciences, 30(2), 325-339. [Link]

Sources

- 1. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 4. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 5. biomed.cas.cz [biomed.cas.cz]

- 6. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay in Summary_ki [bindingdb.org]

- 10. revvity.com [revvity.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. mdpi.com [mdpi.com]

- 15. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. if-pan.krakow.pl [if-pan.krakow.pl]

- 18. Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

A Comparative Technical Guide: 2-(1-Piperazinyl)-phenol Free Base vs. Dihydrochloride Salt

Executive Summary

In preclinical drug discovery and medicinal chemistry, the selection of the correct chemical salt form is as critical as the pharmacophore itself. 2-(1-Piperazinyl)-phenol (also known as 1-(2-Hydroxyphenyl)piperazine) is a highly versatile scaffold. It is frequently utilized in the synthesis of central nervous system (CNS) therapeutics—particularly 5-HT receptor ligands—and as an intermediate for cathepsin K inhibitors.

However, researchers frequently face a critical decision: should they utilize the free base (CAS: 1011-17-2) or the dihydrochloride salt (CAS: 667864-86-0)? This whitepaper provides an in-depth technical analysis of the physicochemical differences, pharmacokinetic implications, and handling protocols for both forms. By understanding the mechanistic causality behind these properties, scientists can optimize their assay design, improve data reliability, and prevent downstream formulation failures.

Physicochemical Profiling

The physical state of 2-(1-Piperazinyl)-phenol dictates its behavior in both synthetic workflows and biological environments. The piperazine ring contains two nitrogen atoms: an aniline-like nitrogen directly attached to the phenyl ring (lower basicity, pKa ~3.0) and a secondary aliphatic amine (high basicity, pKa ~9.0). Furthermore, the phenolic hydroxyl group introduces a weakly acidic site (pKa ~10.0).

When treated with hydrochloric acid, both nitrogens can be protonated, forming the dihydrochloride salt. This fundamental shift in ionization completely alters the molecule's solubility and thermal stability.

Quantitative Comparison Table

| Property | Free Base | Dihydrochloride Salt |

| CAS Number | 1011-17-2 | 667864-86-0 |

| Molecular Formula | C10H14N2O | C10H14N2O · 2HCl |

| Molecular Weight | 178.23 g/mol | 251.15 g/mol |

| Appearance | Pale red-brown to off-white solid | White to off-white crystalline powder |

| Melting Point | 121 - 129 °C | > 179 °C (Decomposes) |

| Aqueous Solubility | Low (< 1 mg/mL at pH 7.4) | High (> 50 mg/mL in H₂O) |

| Organic Solubility | High (DCM, EtOAc, DMSO) | Low (Insoluble in non-polar solvents) |

| Oxidative Stability | Moderate (Prone to air oxidation) | High (Protonation protects amines) |

(Data synthesized from and .)

Mechanistic Causality: Why Form Matters

Solubility and Assay Design

The free base is highly lipophilic. It is the preferred form for organic synthesis, liquid-liquid extractions, and assays requiring passive diffusion across lipid bilayers (e.g., PAMPA or Caco-2 permeability assays). However, its poor aqueous solubility makes it notoriously difficult to dose in vivo without the use of harsh co-solvents (like Tween-80 or Cremophor EL), which can introduce assay artifacts.

Conversely, the dihydrochloride salt is highly water-soluble due to the ion-dipole interactions between the protonated amines, chloride counterions, and water molecules. It is the gold standard for in vitro biochemical assays (e.g., receptor binding assays in aqueous buffers) and intravenous (IV) dosing.

The pH-Dependent "Trap" in Cell Culture

A common failure point in cell-based assays occurs when researchers dissolve the dihydrochloride salt directly into unbuffered cell culture media. Because it is the salt of a weak base and a strong acid, dissolving the dihydrochloride releases protons, rapidly dropping the local pH. This localized acidity can cause immediate cell toxicity, which is often falsely attributed to the drug's mechanism of action. Causality rule: Always dissolve the dihydrochloride salt in a strongly buffered solution (e.g., HEPES) and verify the pH before cellular application.

Workflow for selecting the appropriate chemical form based on assay requirements.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Precision Free-Basing of the Dihydrochloride Salt

Purpose: To convert the commercially available dihydrochloride salt into the free base for organic synthesis or lipophilic assays. Expert Insight: 2-(1-Piperazinyl)-phenol is amphoteric. If you use a strong base like NaOH (pH > 12) to deprotonate the piperazine (pKa ~9.0), you will simultaneously deprotonate the phenol (pKa ~10.0), creating a water-soluble phenoxide anion that will not extract into organic solvents. The causality dictates we must target the narrow isoelectric window (pH ~9.5) using a mild base.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of 2-(1-Piperazinyl)-phenol dihydrochloride in 20 mL of deionized water.

-

Targeted Neutralization: Slowly add a saturated aqueous solution of Sodium Carbonate (Na₂CO₃) dropwise while stirring.

-

Self-Validation (pH Check): Continuously monitor the aqueous layer with a pH meter. Stop addition when the pH reaches exactly 9.5 . At this pH, the amine is predominantly neutral, and the phenol remains protonated (neutral).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with 10 mL of brine to remove residual salts.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an off-white solid.

-

Self-Validation (Analytical): Run a TLC (DCM:MeOH 9:1). The free base will migrate significantly higher (higher Rf) than the highly polar salt.

Protocol B: Preparation of Aqueous Dosing Solutions (DiHCl Salt)

Purpose: Creating a physiologically compatible 10 mM stock for in vitro or in vivo studies.

Step-by-Step Methodology:

-

Weighing: Weigh exactly 25.1 mg of the dihydrochloride salt (MW: 251.15 g/mol ).

-

Dissolution: Add 8 mL of 1X Phosphate-Buffered Saline (PBS). Vortex until fully dissolved.

-

Self-Validation (pH Adjustment): The addition of the DiHCl salt will drop the pH of the PBS. Measure the pH. Slowly add 0.1 M NaOH in 10 µL increments until the pH is restored to 7.4 .

-

Volume Adjustment: Add PBS to a final volume of exactly 10.0 mL.

-

Sterilization: Pass the solution through a 0.22 µm PES syringe filter before application to cell cultures.

Pharmacokinetic Implications

When administered orally, the dihydrochloride salt enters the highly acidic environment of the stomach (pH 1-2), where it remains fully ionized and highly soluble. As it transits into the small intestine (pH 6-8), the molecule undergoes partial deprotonation. Because the primary site of absorption (the intestinal epithelium) requires drugs to be in their neutral, lipophilic state to cross the lipid bilayer, this transition to the free base is mechanistically essential for systemic bioavailability.

Pharmacokinetic transition of the dihydrochloride salt to the free base in vivo.

Once in systemic circulation, the equilibrium between the protonated and free base forms dictates its ability to cross the Blood-Brain Barrier (BBB). Only the uncharged free base fraction can passively diffuse into the CNS to interact with target receptors (such as 5-HT receptors).

References

Technical Guide: Phenylpiperazine Scaffolds in Antipsychotic Drug Discovery

[1]

Executive Summary: The "Privileged" Pharmacophore[1][2]

The phenylpiperazine moiety represents a cornerstone in the evolution of "third-generation" antipsychotics. Unlike the rigid tricyclic structures of first-generation typicals (e.g., chlorpromazine) or the heterogeneous bicyclics of early atypicals (e.g., risperidone), the phenylpiperazine scaffold offers a unique modularity. It serves as a privileged structure for G-Protein Coupled Receptors (GPCRs), specifically enabling the design of bitopic ligands that bridge the orthosteric binding site (OBS) and the secondary binding pocket (SBP).

This guide dissects the structural causality that allows this scaffold to fine-tune intrinsic activity—shifting efficacy from full antagonism to partial agonism—and provides validated protocols for the synthesis and pharmacological characterization of these ligands.

Mechanistic Rationale & Binding Mode[3]

The Bitopic Interaction Model

The clinical success of aripiprazole, brexpiprazole, and cariprazine is driven by their ability to occupy the dopamine D2 receptor (D2R) without fully blocking it or fully activating it. This "Goldilocks" efficacy is structurally encoded in the phenylpiperazine scaffold.

-

The Head (Primary Pharmacophore): The protonated nitrogen of the piperazine ring forms a critical salt bridge with Asp3.32 (Asp114) in transmembrane helix 3 (TM3). This anchors the ligand in the OBS.

-

The Tail (Secondary Pharmacophore): Linked via an alkyl chain, the tail group extends into the extracellular vestibule (SBP). This interaction governs the residence time and functional selectivity (biased signaling).

-

The "Upside-Down" Binding Mode: Recent crystallographic studies suggest that unlike classical antagonists, some phenylpiperazine ligands may adopt an inverted pose, where the piperazine occupies the SBP while the tail penetrates the OBS. However, the canonical model (Piperazine-Asp3.32 interaction) remains the primary driver for rational design.

Visualization: Canonical Binding Interactions

The following diagram illustrates the critical residue interactions defining the pharmacophore.

Figure 1: Canonical interaction map of phenylpiperazine ligands within the D2 receptor, highlighting the critical salt bridge with Asp3.32.

Structure-Activity Relationship (SAR) Analysis

The modular nature of the scaffold allows for independent optimization of affinity and efficacy.

| Region | Structural Component | Biological Function | Optimization Strategy |

| Head | Arylpiperazine | Affinity & Efficacy | Substituents on the phenyl ring (e.g., 2,3-Cl2) control the electronic environment. Electron-withdrawing groups (EWGs) often reduce intrinsic activity (partial agonist → antagonist). |

| Linker | Alkyl chain (n=3-4) | Selectivity | Chain length determines the depth of penetration. A 4-carbon linker is often optimal for bridging OBS and SBP in D2/D3 receptors. |

| Tail | Bicyclic Heterocycle | Subtype Selectivity | Bulky, lipophilic groups (e.g., dihydroquinolinone) target the SBP to differentiate between D2, D3, and 5-HT receptors. |

Comparative Profiling of FDA-Approved Agents

The variations in the "Head" and "Tail" regions result in distinct receptor profiles.

| Drug | Phenyl Substitution (Head) | Tail Group | Key Receptor Profile (Ki, nM) | Clinical Outcome |

| Aripiprazole | 2,3-Dichloro | Dihydroquinolinone | D2 (0.34), 5-HT1A (1.7), 5-HT2A (3.4) | Reduced EPS; "Dopamine Stabilizer" |

| Brexpiprazole | 1-Benzothiophene* | Dihydroquinolinone | D2 (0.30), 5-HT1A (0.12), 5-HT2A (0.47) | Lower D2 intrinsic activity; Reduced akathisia |

| Cariprazine | 2,3-Dichloro | Dimethyl-urea | D3 (0.085) , D2 (0.49) | Pro-cognitive; Negative symptom efficacy |

Note: Brexpiprazole uses a piperazine fused to a benzothiophene, a bioisosteric modification of the phenylpiperazine core.

Technical Workflow 1: Chemical Synthesis

Objective: Synthesis of a functionalized arylpiperazine core via Buchwald-Hartwig Amination. Rationale: Traditional nucleophilic aromatic substitution (SNAr) is limited to electron-deficient aryl halides. Palladium-catalyzed coupling allows for the introduction of the piperazine moiety onto electron-rich or neutral aryl rings, essential for modern scaffold diversification.

Protocol: Pd-Catalyzed C-N Cross-Coupling

Reagents:

-

Aryl Bromide (1.0 eq)

-

1-Boc-piperazine (1.2 eq)

-

Pd2(dba)3 (2 mol%)

-

BINAP (Racemic) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene (Anhydrous)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a reaction vial with Pd2(dba)3 and BINAP. Add anhydrous toluene and stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active catalyst formation.

-

Reagent Addition: Add the Aryl Bromide, 1-Boc-piperazine, and NaOtBu to the reaction vessel.

-

Reaction: Seal the vessel and heat to 80–100°C for 12–16 hours. Monitor consumption of the aryl bromide via TLC or LC-MS.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Concentrate the organic layer and purify via flash column chromatography (Hexane/EtOAc gradient).

-

Deprotection: Dissolve the intermediate in DCM and add TFA (10-20 eq) to remove the Boc group, yielding the free secondary amine for further linker attachment.

Figure 2: Buchwald-Hartwig amination workflow for generating the arylpiperazine core.

Technical Workflow 2: In Vitro Pharmacology

Objective: Determination of Binding Affinity (Ki) at the Dopamine D2 Receptor.[1][2] Rationale: Radioligand binding remains the gold standard for quantifying affinity. We use [3H]-Spiperone, a potent antagonist, to label the receptor. Competition with the test compound yields the IC50, which is converted to Ki via the Cheng-Prusoff equation.

Protocol: Membrane Preparation & Radioligand Binding

System: CHO-K1 cells stably expressing human recombinant D2L receptor.

Part A: Membrane Preparation

-

Harvest: Detach cells using PBS/EDTA (avoid Trypsin to preserve receptor integrity). Centrifuge at 500 x g for 5 min.

-

Lysis: Resuspend pellet in ice-cold Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM MgCl2) containing protease inhibitors. Homogenize using a Polytron (2 bursts, 10 sec).

-

Fractionation: Centrifuge at 48,000 x g for 20 min at 4°C. Discard supernatant.

-

Wash: Resuspend pellet in Wash Buffer, re-homogenize, and re-centrifuge.

-

Storage: Resuspend final pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4). Determine protein concentration (BCA Assay). Store aliquots at -80°C.

Part B: Competition Binding Assay

-

Plate Setup: Use 96-well polypropylene plates.

-

Total Binding (TB): Membrane + [3H]-Spiperone + Buffer.

-

Non-Specific Binding (NSB): Membrane + [3H]-Spiperone + 10 µM Haloperidol (saturating concentration).

-

Test Wells: Membrane + [3H]-Spiperone + Test Compound (10 concentrations, e.g., 10^-5 to 10^-11 M).

-

-

Incubation: Add 20-40 µg membrane protein per well. Add [3H]-Spiperone (Final conc: ~0.5 nM, close to Kd). Incubate for 60 minutes at 25°C (equilibrium).

-

Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding to the filter) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold Wash Buffer.

-

Detection: Dry filters, add liquid scintillant, and count radioactivity (CPM) in a MicroBeta counter.

-

Analysis: Plot % Specific Binding vs. Log[Compound]. Fit to a one-site competition model to derive IC50. Calculate Ki = IC50 / (1 + ([L]/Kd)).

Future Directions

The next frontier for phenylpiperazine scaffolds lies in Biased Agonism . By subtly modifying the linker rigidity or the tail group's interaction with the extracellular loop, researchers aim to design ligands that preferentially activate the β-arrestin pathway over the G-protein pathway (or vice versa), potentially decoupling therapeutic efficacy from side effects.

References

-

Comparison of Aripiprazole, Brexpiprazole, and Cariprazine

- Title: The ABC's of dopamine receptor partial agonists - Aripiprazole, brexpiprazole and cariprazine: The 15-min challenge to sort these agents out.

- Source: International Journal of Clinical Practice (via ResearchG

-

URL:[Link]

-

Binding Modes and Secondary Pharmacophores

-

Synthesis of Arylpiperazines

-

Radioligand Binding Protocols

-

Cariprazine D3 Selectivity

- Title: Newer antipsychotics: Brexpiprazole, cariprazine, and lumateperone: A pledge or another unkept promise?

- Source: World Journal of Psychi

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 3. Partial agonist antipsychotic drugs differentially interact with a secondary binding site at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. ChemiScreen 膜製剤 組換えヒト D2 ドーパミン受容体 Human D2L GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Aqueous Dissolution and Handling Protocol for 2-(1-Piperazinyl)-phenol Dihydrochloride

Introduction & Mechanistic Rationale

2-(1-Piperazinyl)-phenol (also known as 1-(2-Hydroxyphenyl)piperazine) is a highly versatile piperazine derivative utilized extensively in neuropharmacology and medicinal chemistry[1]. The compound functions as a selective 5-HT1A receptor agonist and demonstrates significant binding affinity for dopamine receptors, making it a critical tool for investigating neuroactive pathways and motor control disorders such as Parkinson's disease-associated dyskinesia[1].

While the free base form of this compound (CAS 1011-17-2) possesses a polar phenolic hydroxyl group, it is predominantly soluble only in organic solvents[1]. To circumvent the cytotoxicity and confounding variables introduced by solvents like DMSO or ethanol in biological assays, researchers utilize the dihydrochloride salt form (CAS 667864-86-0)[2][3].

The Causality of pH Adjustment in Salt Dissolution

The protonation of the piperazine ring's two nitrogen atoms yields a dihydrochloride salt that dissolves rapidly in aqueous media[3][4]. However, this structural modification introduces a critical experimental variable: solution acidity . When 2-(1-Piperazinyl)-phenol dihydrochloride dissociates in unbuffered water, it releases two equivalents of hydrochloric acid (HCl) per mole of the compound.

Applying this highly acidic, unbuffered stock solution directly to in vitro cell cultures or in vivo models will cause an immediate pH drop, leading to artifactual cellular stress, receptor denaturation, or necrosis[4][5]. Therefore, a scientifically rigorous, self-validating protocol must include a mandatory neutralization step. The solution must be titrated with a mild base (e.g., 0.1 M NaOH) or diluted into a high-capacity physiological buffer (e.g., 1X PBS or HEPES) to restore the pH to a physiological range (7.2–7.4) prior to any biological application[4][5].

Pharmacological Signaling Pathway

To contextualize the biological application of this compound, the following diagram maps its primary receptor interactions and downstream intracellular effects.

Pharmacological signaling pathway of 2-(1-Piperazinyl)-phenol via 5-HT1A and dopamine receptors.

Physicochemical Properties & Quantitative Data

Understanding the precise molecular weight and solubility limits is essential for accurate molarity calculations.

Table 1: Physicochemical Summary

| Property | Value / Description |

| Analyte Name | 2-(1-Piperazinyl)-phenol Dihydrochloride |

| Synonyms | 1-(2-Hydroxyphenyl)piperazine Dihydrochloride[2] |

| CAS Number (Salt) | 667864-86-0[3] |

| CAS Number (Free Base) | 1011-17-2[1][3] |

| Molecular Formula | C10H14N2O · 2HCl[3] |

| Molecular Weight | ~251.15 g/mol [3] |

| Solubility | Highly soluble in Water (≥50 mg/mL)[4] |

Table 2: Aqueous Stock Solution Preparation (Mass/Volume) Calculations based on MW = 251.15 g/mol . Adjust mass proportionally for different volumes.

| Target Concentration | Mass Required for 1 mL | Mass Required for 5 mL | Mass Required for 10 mL |

| 10 mM | 2.51 mg | 12.56 mg | 25.12 mg |

| 50 mM | 12.56 mg | 62.79 mg | 125.58 mg |

| 100 mM | 25.12 mg | 125.58 mg | 251.15 mg |

Step-by-Step Dissolution & Handling Protocol

This protocol is designed to ensure complete dissolution while protecting the integrity of downstream biological systems from pH-induced artifacts.

Materials Required:

-

2-(1-Piperazinyl)-phenol Dihydrochloride powder (CAS: 667864-86-0)

-

Analytical balance (precision to 0.1 mg)

-

Sterile, HPLC-grade Deionized Water (ddH₂O)

-

0.1 M NaOH solution (for pH titration)

-

Physiological buffer (e.g., 1X PBS, pH 7.4)

-

0.22 µm syringe filters (PES or PTFE)

-

Microcentrifuge tubes

Methodology:

-

Equilibration: Allow the sealed vial of 2-(1-Piperazinyl)-phenol dihydrochloride to equilibrate to room temperature before opening to prevent ambient moisture condensation, which can degrade the powder over time[6].

-

Weighing: Using an analytical balance, weigh the exact mass required for your target concentration (refer to Table 2).

-

Primary Dissolution: Transfer the powder to a sterile tube. Add the corresponding volume of sterile ddH₂O. Do not use a physiological buffer for the initial dissolution step, as the high salt content in buffers can sometimes cause localized "salting out" of the compound before it fully dissolves.

-

Agitation: Vortex the solution for 30–60 seconds. If particulates remain, sonicate in a water bath for 2–5 minutes until the solution is completely optically clear.

-

pH Measurement & Neutralization (Critical Step):

-

Test the pH of the stock solution using a micro-pH probe or high-precision pH paper. The solution will be highly acidic (pH < 3.0)[4][5].

-

For direct cell application: Carefully titrate the stock solution dropwise with 0.1 M NaOH until the pH reaches 7.2–7.4.

-

For intermediate dilutions: Dilute the acidic stock directly into a high-capacity physiological buffer (like 1X PBS or HEPES) immediately prior to the assay. Verify that the final working concentration maintains a pH of 7.4.

-

-

Sterilization: Pass the neutralized solution through a 0.22 µm syringe filter inside a laminar flow hood to ensure sterility for in vitro or in vivo use.

-

Aliquoting and Storage: Divide the stock solution into single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can induce precipitation or compound degradation.

Experimental Workflow Diagram

Workflow for the aqueous dissolution and neutralization of 2-(1-Piperazinyl)-phenol dihydrochloride.

References

Sources

- 1. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]

- 2. Buy Online CAS Number 667864-86-0 - TRC - 2-(1-Piperazinyl)-phenol Dihydrochloride | LGC Standards [lgcstandards.com]

- 3. Buy Online CAS Number 667864-86-0 - TRC - 2-(1-Piperazinyl)-phenol Dihydrochloride | LGC Standards [lgcstandards.com]

- 4. N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Note: High-Affinity Dopamine D3 Receptor Radioligand Binding Assay Using [125I]IABN

Biological Context & Rationale

The dopamine D3 receptor (D3R) is a G-protein-coupled receptor (GPCR) predominantly localized in the limbic regions of the brain. Dysregulation of D3R signaling is heavily implicated in neuropsychiatric and neurological conditions, including schizophrenia, substance use disorders, and Parkinson's disease[1].

A major bottleneck in developing D3R-targeted therapeutics is the high degree of amino acid sequence homology (approximately 78% in the transmembrane domains) between the D2 and D3 receptor subtypes[2]. To accurately determine the binding affinity and subtype selectivity of novel bitopic ligands or antagonists, researchers require a highly sensitive and reliable assay.

[125I]IABN (2,3-dimethoxy-5-(125I)-iodo-N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)benzamide) is a highly selective D2-like receptor radioligand. It binds to human D3 receptors with picomolar affinity (

Mechanistic Principles & Assay Design (Causality)

A successful radioligand binding assay is not merely a sequence of pipetting steps; it is a carefully balanced thermodynamic system. Every experimental condition in this protocol is designed with specific causality:

-

Radioligand Selection ([125I]IABN): Compared to tritiated (

H) ligands, -

Buffer Composition (Sodium Modulation): The assay buffer contains 150 mM NaCl. Sodium ions act as allosteric modulators for D2-like receptors, shifting the receptor population toward the antagonist-preferring conformation. Since [125I]IABN is an antagonist, this maximizes specific binding windows[5].

-

Thermodynamic Equilibrium: Incubation is strictly controlled at 37°C for 60 minutes. This ensures the binding kinetics reach steady-state equilibrium, which is an absolute mathematical prerequisite for calculating accurate

values using the Cheng-Prusoff equation[6]. -

Defining Non-Specific Binding (NSB): (+)-Butaclamol (at 4 µM to 25 µM) is used as a cold displacer[5]. Because it is a potent D2/D3 antagonist, it saturates all specific receptor pockets. Any remaining radioactive signal detected is causally linked to non-specific lipid partitioning or filter adherence, allowing for accurate background subtraction.

Experimental Workflow

Workflow of the [125I]IABN Radioligand Binding Assay for Dopamine D3 Receptors.

Step-by-Step Protocol

Reagents & Materials Preparation

-

Assay Buffer: Prepare 50 mM Tris-HCl, 150 mM NaCl, 10 mM EDTA, adjusted to pH 7.5 at room temperature[5].

-

Wash Buffer: Prepare 10 mM Tris-HCl, 150 mM NaCl, adjusted to pH 7.4. Chill on ice (4°C) prior to use[5].

-

Membrane Homogenates: Use stably transfected hD3-HEK293 cells. Resuspend the membrane pellet in Assay Buffer to a working concentration that yields

10-20 µg of protein per well. -

Filter Preparation (Critical Step): Pre-soak glass-fiber filters (e.g., Schleicher and Schuell No. 32 or Whatman GF/B) in 0.1% Polyethylenimine (PEI) for at least 30 minutes. Causality: [125I]IABN is highly lipophilic; PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific hydrophobic background noise[5].

Assay Assembly (150 µL Final Volume)

Set up the assay in a 96-well deep-well plate or borosilicate glass tubes.

-

Total Binding (TB) Wells: Add 50 µL Assay Buffer.

-

Non-Specific Binding (NSB) Wells: Add 50 µL of (+)-butaclamol (prepared at 3x to yield a final concentration of 4 µM)[5].

-

Test Compound Wells: Add 50 µL of the unlabeled test compound at various concentrations (typically ranging over 5 orders of magnitude, e.g.,

to

Reaction Initiation & Incubation

-

Add Radioligand: Add 50 µL of [125I]IABN to all wells. The concentration should be prepared such that the final assay concentration is approximately equal to its

value ( -

Initiate Reaction: Add 50 µL of the hD3-HEK293 membrane homogenate to all wells to start the binding event[6].

-

Incubate: Seal the plate and incubate in a water bath or temperature-controlled shaker at 37°C for exactly 60 minutes[5].

Harvesting & Detection

-

Filtration: Rapidly terminate the reaction by adding 3 mL of ice-cold Wash Buffer to the samples, immediately filtering them through the PEI-soaked GF/B filters using a vacuum manifold[5].

-

Washing: Wash the filters three consecutive times with 3 mL of ice-cold Wash Buffer to flush away unbound radioligand.

-

Quantification: Transfer the filters to counting tubes and quantify the bound radioactivity using a Gamma Counter (efficiency

75% for

Data Presentation & Expected Results

Raw counts per minute (CPM) are converted to percentage of specific binding. The

(Where [L] is the concentration of [125I]IABN used, and

Table 1: Representative Binding Affinities ( ) of Reference Ligands

Data summarizes expected selectivity profiles using the [125I]IABN displacement assay format.

| Compound | Pharmacological Profile | hD2 | hD3 | Selectivity (D2/D3) |

| Haloperidol | Non-selective Antagonist | 0.55 | 0.74 | 0.7 |

| Quinpirole | Full Agonist | 1350 | 12.5 | 108 |

| PG01037 | D3-Selective Antagonist | 98.5 | 0.7 | |

| Compound 6a | Experimental Bitopic Ligand | 449 | 141 | 3.2 |

(Note: Data derived from validated competitive binding assays utilizing [125I]IABN in HEK293 expression systems[7],[8]).

Self-Validating System & Quality Control (QC)

To ensure the trustworthiness of the data, every assay plate must pass three internal QC gates:

-

The Specific Binding Window (Z'-Factor): Calculate the Z'-factor between the TB and NSB controls. A valid assay must yield a

. If NSB exceeds 20% of the Total Binding, suspect inadequate PEI filter soaking or degraded radioligand. -

The 10% Ligand Depletion Rule: Calculate the total fmol of [125I]IABN bound in the TB wells. It must not exceed 10% of the total fmol of radioligand added to the well. If depletion >10% occurs, the assumption that

fails, invalidating the Cheng-Prusoff calculation. Remedy this by reducing the membrane protein concentration. -

Pseudo-Hill Coefficient (

): The slope of the competitive displacement curves should approximate 1.0. A slope significantly shallower than 0.8 suggests the test compound is binding to multiple sites, the presence of negative allosteric cooperativity, or that the receptor preparation contains a mixture of functional states (e.g., G-protein coupled vs. uncoupled).

References

- Endogenous Dopamine Competes with the Binding of a Radiolabeled D3 Receptor Partial Agonist In Vivo: A Positron Emission Tomography Study. nih.gov.

- Characterization of 125I-IABN, a novel azabicyclononane benzamide selective for D2-like dopamine receptors.

- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. mdpi.com.

- Characterization of [3H]LS-3-134, a Novel Arylamide Phenylpiperazine D3 Dopamine Receptor Selective Radioligand. nih.gov.

- N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. nih.gov.

- Assay in Summary_ki - BindingDB. bindingdb.org.

- Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. semanticscholar.org.

- Evaluation of the D3 Dopamine Receptor Selective Antagonist PG01037 on L-Dopa Dependent Abnormal Involuntary Movements in R

- Highly Selective Dopamine D3 Receptor Antagonists with Aryl

Sources

- 1. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of [3H]LS-3-134, a Novel Arylamide Phenylpiperazine D3 Dopamine Receptor Selective Radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assay in Summary_ki [w.bindingdb.org]

- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Evaluation of the D3 Dopamine Receptor Selective Antagonist PG01037 on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Functional cAMP inhibition assay for dopamine agonist screening

Executive Summary

This application note details a robust, high-throughput screening (HTS) protocol for identifying agonists of the Dopamine D2 receptor (D2R). Unlike Gs-coupled receptors where agonist binding directly stimulates cAMP, D2R couples to G

We utilize Homogeneous Time-Resolved Fluorescence (HTRF) technology. This competitive immunoassay offers a "gain-of-signal" readout for Gi agonists, ensuring high sensitivity and Z' factors > 0.7 suitable for drug discovery campaigns.

Scientific Background & Assay Principle

The Gi-Coupled Signaling Paradox

The Dopamine D2 receptor is a classic G

The Challenge: In resting cells, basal cAMP levels are often too low to reliably detect a further decrease. The Solution: We apply a Forskolin Challenge . Forskolin directly activates AC, artificially raising intracellular cAMP.[2] A D2 agonist will counteract this rise. Therefore, the assay measures the recovery of AC inhibition against a Forskolin background.

HTRF Detection Mechanism

This protocol uses a competitive immunoassay between:

-

d2-labeled cAMP (exogenous acceptor).

-

Europium Cryptate-labeled anti-cAMP antibody (donor).

Signal Logic:

-

High Cell cAMP (Forskolin Only): Native cAMP floods the system, displacing the d2-labeled cAMP from the antibody. Result: Low FRET signal.

-

Low Cell cAMP (Agonist + Forskolin): The agonist inhibits AC, lowering native cAMP. The d2-labeled cAMP binds the antibody.[2][3][4][5][6][7] Result: High FRET signal.

Note: In this assay, an Agonist generates an INCREASE in HTRF signal.

Caption: D2R Agonist signaling pathway and HTRF detection logic. Agonist binding reduces cAMP, allowing d2-cAMP to bind the donor antibody, resulting in a high FRET signal.

Materials & Reagents

| Component | Specification | Recommended Source |

| Cell Line | CHO-K1 or HEK293 stably expressing human DRD2 | ATCC / In-house |

| Detection Kit | HTRF cAMP Gi Kit | Revvity (Cisbio) / PerkinElmer |

| Agonist Control | Quinpirole hydrochloride | Tocris / Sigma |

| Stimulator | Forskolin (10 mM DMSO stock) | Sigma |

| PDE Inhibitor | IBMX (3-isobutyl-1-methylxanthine) | Sigma |

| Assay Buffer | HBSS or KREBS + 20 mM HEPES + 0.5 mM IBMX | Gibco |

| Plates | 384-well Low Volume, White | Greiner / Corning |

| Reader | HTRF-compatible reader (e.g., PHERAstar, EnVision) | BMG / Revvity |

Experimental Protocol

Step 1: Cell Preparation

-

Harvest: Detach cells using a non-enzymatic dissociation buffer (e.g., Versene) to preserve receptor integrity.

-

Resuspension: Centrifuge (300 x g, 5 min) and resuspend in Stimulation Buffer (containing 0.5 mM IBMX).

-

Density: Adjust to 3,000 - 6,000 cells/well (5 µL volume).

-

Note: Cell density must be optimized. Too many cells can deplete the substrate or shift the Forskolin window.

-

Step 2: Compound & Forskolin Addition (Co-stimulation)

To minimize variability, we use a co-stimulation approach where the Agonist and Forskolin are added simultaneously.

-

Prepare 2X Mix: Prepare a solution containing the Test Compound (at 2X desired concentration) AND Forskolin (at 2X EC80 concentration).

-

Example: If final Forskolin needed is 5 µM, prepare 10 µM in the mix.

-

-

Dispense: Add 5 µL of the Compound/Forskolin mix to the 5 µL of cells in the 384-well plate.

-

Incubation: Incubate for 30–45 minutes at Room Temperature (RT).

Step 3: Lysis & Detection

-

Reagents: Reconstitute Anti-cAMP-Cryptate and cAMP-d2 in the provided Lysis Buffer.

-

Dispense:

-

Add 5 µL cAMP-d2.

-

Add 5 µL Anti-cAMP-Cryptate.

-

-

Incubation: Incubate for 1 hour at RT (protected from light).

Step 4: Plate Reading

Read on an HTRF-compatible reader:

-

Excitation: 320–340 nm

-

Emission 1 (Donor): 620 nm

-

Emission 2 (Acceptor): 665 nm

Assay Optimization (Critical)

The success of a Gi assay hinges on the Forskolin Titration . You must define the "Signal Window."

Optimization Workflow:

-

Titrate Forskolin: Run a dose-response of Forskolin (0.1 µM to 100 µM) in the absence of agonist.

-

Select Concentration: Choose a Forskolin concentration that generates 80-90% of the maximal cAMP drop (lowest FRET signal) but is not saturated.

-

Too Low: Signal window is small; poor Z'.

-

Too High: Agonist cannot overcome the massive cAMP production (right-shift in potency).

-

-

Validation: Run a Quinpirole dose-response against the selected Forskolin concentration.

Caption: Step-by-step workflow for the functional cAMP Gi inhibition assay.

Data Analysis

Ratio Calculation

For each well, calculate the HTRF Ratio:

Normalization (Delta F %)

To standardize data across plates:

-

Negative Control: Standard containing unlabeled cAMP (max competition, min FRET) or simply the Forskolin-only baseline if using raw ratios.

Curve Fitting

Plot log[Agonist] vs. HTRF Ratio (or normalized response).

-

Fit using a 4-Parameter Logistic (4PL) model.

-

Interpretation:

-

EC50: Concentration of agonist inducing 50% restoration of the FRET signal.

-

Emax: Efficacy relative to the reference agonist (Quinpirole).

-

Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| Low Assay Window | Forskolin concentration too low/high. | Re-optimize Forskolin titration. Target EC80-EC90. |

| High Variation (CV%) | Pipetting error or cell clumping. | Use automated dispensers; ensure single-cell suspension. |

| No Inhibition Seen | IBMX missing. | Ensure 0.5 mM IBMX is in the stimulation buffer to stop cAMP degradation. |

| Hook Effect | d2/Cryptate ratio imbalance. | Adhere strictly to kit reagent volumes. |

References

-

Assay Guidance Manual (NCATS). "Measurement of cAMP for Gs- and Gi Protein-Coupled Receptors (GPCRs)." NCBI Bookshelf. [Link]

-

Beaulieu, J.M., & Gainetdinov, R.R. (2011). "The Physiology, Signaling, and Pharmacology of Dopamine Receptors." Pharmacological Reviews. [Link]

-

DiscoverX. "PathHunter® and HitHunter® cAMP Assays for Gi-Coupled Receptors." Eurofins Discovery. [Link]

Sources

- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. genomax.com.sg [genomax.com.sg]

- 4. resources.revvity.com [resources.revvity.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

Application Notes and Protocols for Measuring ERK1/2 Phosphorylation Induced by Phenylpiperazine Ligands

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting a Central Signaling Node

The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are critical serine/threonine kinases that form the terminal node of the highly conserved RAS-RAF-MEK-ERK signaling cascade.[1] This pathway is a central hub for transducing extracellular signals from growth factors, cytokines, and hormones into a wide array of cellular responses, including proliferation, differentiation, survival, and migration.[2][3] The activation of ERK1/2 is mediated by the dual phosphorylation of specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2) within their activation loop by upstream kinases MEK1 and MEK2.[1] Consequently, the level of phosphorylated ERK1/2 (p-ERK1/2) serves as a direct and reliable biomarker of pathway activation.

Given its central role, dysregulation of the ERK1/2 pathway is a hallmark of numerous human pathologies, most notably cancer, but also inflammatory and neurodegenerative diseases.[1][4] This makes the pathway a prime target for therapeutic intervention.

Phenylpiperazines are a versatile class of chemical scaffolds frequently found in centrally active drugs and are known to interact with a variety of G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[5][6] By engaging these receptors, phenylpiperazine ligands can trigger intracellular signaling cascades that modulate ERK1/2 activity, making them a subject of intense investigation for new therapeutics.[7][8]

This guide provides a comprehensive overview and detailed protocols for the robust measurement of ERK1/2 phosphorylation in response to treatment with phenylpiperazine ligands. We will delve into the underlying signaling mechanisms and offer validated, step-by-step methodologies using common laboratory techniques, empowering researchers to accurately quantify compound efficacy and elucidate mechanisms of action.

The Underpinnings: How Phenylpiperazine Ligands Modulate ERK1/2

While the canonical ERK1/2 pathway is often initiated by Receptor Tyrosine Kinases (RTKs), GPCRs, the primary targets for many phenylpiperazine compounds, represent a major alternative route to ERK1/2 activation.[2][8] Understanding this mechanism is crucial for experimental design and data interpretation.

GPCRs can activate ERK1/2 through several distinct mechanisms:

-

G-Protein-Dependent Pathways: Upon ligand binding, GPCRs catalyze the exchange of GDP for GTP on associated heterotrimeric G-proteins, causing the dissociation of the Gα and Gβγ subunits.

-

Gαq/11: This subunit activates phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which can then activate the RAF-MEK-ERK cascade.[9]

-

Gαi/o: This subunit can activate ERK through various mechanisms, including the release of Gβγ subunits.

-

Gαs: This subunit activates adenylyl cyclase, producing cyclic AMP (cAMP) and activating Protein Kinase A (PKA). While often inhibitory to RAF, PKA can also, in some contexts, activate ERK through Rap1.

-

Gβγ Subunits: Released from any G-protein, Gβγ dimers can recruit and activate various downstream effectors, including PI3Kγ and Src family kinases, which in turn feed into the ERK1/2 cascade.[9][10]

-

-

β-Arrestin-Mediated Scaffolding: Following G-protein activation, GPCRs are phosphorylated by GPCR kinases (GRKs), creating a binding site for β-arrestins. β-arrestins can act as scaffolds, assembling a signaling complex containing components of the MAPK cascade (e.g., RAF, MEK, and ERK), leading to a more sustained and spatially confined ERK activation, often within the cytoplasm.[8][9][11]

This convergence of signaling pathways allows for complex and nuanced regulation of cellular behavior by phenylpiperazine ligands.

Caption: Convergent signaling pathways for ERK1/2 activation.

Choosing Your Method: A Comparative Overview

Several robust methods are available to quantify p-ERK1/2. The choice of assay depends on factors such as required throughput, desired information (e.g., single-cell vs. population average), and available equipment.

| Method | Principle | Throughput | Key Advantages | Key Disadvantages |

| Western Blot | Size-based protein separation and antibody-based detection on a membrane. | Low | "Gold standard"; provides molecular weight confirmation (distinguishes ERK1/2); widely available. | Labor-intensive; semi-quantitative; requires larger amounts of material.[12][13] |

| ELISA | Antibody-based capture and detection of target protein in a microplate format. | Medium to High | Highly quantitative; excellent for screening; available in cell-based or lysate formats.[14][15] | No molecular weight information; potential for antibody cross-reactivity. |

| Flow Cytometry | Antibody-based detection of intracellular proteins in single cells. | High | Single-cell resolution; allows for multiplexing with other markers (e.g., cell surface) to analyze heterogeneous populations.[16][17] | Requires cell suspension; fixation/permeabilization can affect some epitopes.[18] |

| High-Content Imaging | Automated microscopy and image analysis to quantify fluorescence intensity. | Medium to High | Provides single-cell data with spatial resolution (e.g., nuclear vs. cytoplasmic p-ERK).[8] | Requires specialized imaging systems and analysis software; can be complex to optimize. |

| Proximity Assays (e.g., AlphaLISA) | Antibody-coated beads generate a signal when brought into close proximity by the target analyte. | Very High | Homogeneous (no-wash) format; highly sensitive; ideal for high-throughput screening (HTS).[19] | Requires specific instrumentation; indirect measurement. |

General Experimental Workflow

A successful experiment for measuring p-ERK1/2 modulation requires careful planning and execution, from cell preparation to data analysis. The following workflow is broadly applicable to most assay formats.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ERK1/2 Signaling Plays an Important Role in Topoisomerase II Poison-Induced G2/M Checkpoint Activation | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]